molecular formula C17H19N3O3 B14212993 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate

Cat. No.: B14212993
M. Wt: 313.35 g/mol
InChI Key: CNHQFJQDXNZLDV-UHFFFAOYSA-N
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Description

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate involves multiple steps, typically starting with the formation of the quinazoline core. The synthetic route may include the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.

    Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol to form the ester linkage.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazoline core, which is known for its anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline core can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Compared to these compounds, this compound may offer unique advantages in terms of its chemical structure, which allows for additional functionalization and potential for novel therapeutic applications.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1-(6-formylquinazolin-4-yl)ethyl piperidine-3-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-11(23-17(22)13-3-2-6-18-8-13)16-14-7-12(9-21)4-5-15(14)19-10-20-16/h4-5,7,9-11,13,18H,2-3,6,8H2,1H3

InChI Key

CNHQFJQDXNZLDV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC2=C1C=C(C=C2)C=O)OC(=O)C3CCCNC3

Origin of Product

United States

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